molecular formula C14H18N2O3 B5235491 2-{[(4-methyl-2-pyridinyl)amino]carbonyl}cyclohexanecarboxylic acid

2-{[(4-methyl-2-pyridinyl)amino]carbonyl}cyclohexanecarboxylic acid

Katalognummer B5235491
Molekulargewicht: 262.30 g/mol
InChI-Schlüssel: PZSQDIOHIRKCLM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{[(4-methyl-2-pyridinyl)amino]carbonyl}cyclohexanecarboxylic acid, also known as MK-886, is a potent inhibitor of 5-lipoxygenase activating protein (FLAP). It is a non-steroidal anti-inflammatory drug (NSAID) that has been extensively studied for its potential therapeutic applications in various diseases, including asthma, cancer, and cardiovascular diseases.

Wirkmechanismus

2-{[(4-methyl-2-pyridinyl)amino]carbonyl}cyclohexanecarboxylic acid exerts its pharmacological effects by inhibiting the activity of FLAP, which is a key enzyme involved in the biosynthesis of leukotrienes. Leukotrienes are potent pro-inflammatory mediators that are involved in the pathogenesis of various inflammatory diseases, including asthma, arthritis, and psoriasis. By inhibiting the biosynthesis of leukotrienes, this compound can reduce inflammation and improve symptoms associated with these diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the biosynthesis of leukotrienes, which are involved in the pathogenesis of asthma and other inflammatory diseases. It has also been shown to inhibit the growth of cancer cells and to have anti-angiogenic properties, which may be useful in the treatment of cancer. Additionally, it has been shown to have anti-atherosclerotic effects, which may be useful in the prevention and treatment of cardiovascular diseases.

Vorteile Und Einschränkungen Für Laborexperimente

2-{[(4-methyl-2-pyridinyl)amino]carbonyl}cyclohexanecarboxylic acid is a potent inhibitor of FLAP and has been extensively studied for its potential therapeutic applications in various diseases. One advantage of using this compound in lab experiments is that it can be used to study the role of leukotrienes in the pathogenesis of various inflammatory diseases. Additionally, it can be used to study the anti-cancer and anti-angiogenic properties of the compound. One limitation of using this compound in lab experiments is that it is a non-specific inhibitor of FLAP and may have off-target effects.

Zukünftige Richtungen

There are several future directions for research on 2-{[(4-methyl-2-pyridinyl)amino]carbonyl}cyclohexanecarboxylic acid. One area of research is to develop more specific inhibitors of FLAP that have fewer off-target effects. Another area of research is to investigate the potential therapeutic applications of this compound in other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, research could be done to investigate the potential use of this compound in combination with other drugs for the treatment of various diseases. Finally, research could be done to investigate the potential use of this compound as a diagnostic tool for various diseases.

Synthesemethoden

2-{[(4-methyl-2-pyridinyl)amino]carbonyl}cyclohexanecarboxylic acid can be synthesized through a multi-step process that involves the reaction of 4-methyl-2-pyridinylamine with cyclohexanone to form 2-{[(4-methyl-2-pyridinyl)amino]cyclohexyl}ketone. This intermediate is then reacted with chloroformic acid to form the desired product, this compound.

Wissenschaftliche Forschungsanwendungen

2-{[(4-methyl-2-pyridinyl)amino]carbonyl}cyclohexanecarboxylic acid has been extensively studied for its potential therapeutic applications in various diseases, including asthma, cancer, and cardiovascular diseases. It has been shown to inhibit the biosynthesis of leukotrienes, which are involved in the pathogenesis of asthma and other inflammatory diseases. This compound has also been shown to inhibit the growth of cancer cells and to have anti-angiogenic properties, which may be useful in the treatment of cancer. Additionally, it has been shown to have anti-atherosclerotic effects, which may be useful in the prevention and treatment of cardiovascular diseases.

Eigenschaften

IUPAC Name

2-[(4-methylpyridin-2-yl)carbamoyl]cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c1-9-6-7-15-12(8-9)16-13(17)10-4-2-3-5-11(10)14(18)19/h6-8,10-11H,2-5H2,1H3,(H,18,19)(H,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZSQDIOHIRKCLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)C2CCCCC2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.